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molecular formula C12H17BrN2O B8318104 2-Bromo-4-(2-morpholin-4-yl-ethyl)-phenylamine

2-Bromo-4-(2-morpholin-4-yl-ethyl)-phenylamine

Cat. No. B8318104
M. Wt: 285.18 g/mol
InChI Key: HAKBVNCWTUTJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674100B2

Procedure details

To a solution 4-[2-(4-nitro-phenyl)-ethyl]-morpholine (0.70 g, 2.97 mmol) (as prepared in the previous step) in 15 mL of MeOH was added 10% Pd/C (30 mg) and the mixture hydrogenated under 20 psi of H2 for 2 h. The mixture was filtered though Celite and concentrated. The residue was dissolved in DCM (20 mL) and NBS (0.53 g, 2.97 mmol) was added and the reaction stirred for 20 min at RT. The reaction was diluted with DCM (20 mL) and washed with NaHCO3 (2×40 mL) and the organic layer dried over Na2SO4 and concentrated. The title compound was eluted from a 20-g SPE with 100% EtOAc to give 0.49 g (58%) of a light yellow oil. Mass spectrum (ESI, m/z): Calcd. for C12H17BrN2O, 285.0 (M+H). found 285.0.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mg
Type
catalyst
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:6][CH:5]=1)([O-])=O.C1C(=O)N([Br:25])C(=O)C1>CO.C(Cl)Cl.[Pd]>[Br:25][C:5]1[CH:6]=[C:7]([CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:8]=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 20 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered though Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (20 mL)
WASH
Type
WASH
Details
washed with NaHCO3 (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The title compound was eluted from a 20-g SPE with 100% EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CCN1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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